molecular formula C18H16ClN3O5S B11989694 4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide

4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide

Cat. No.: B11989694
M. Wt: 421.9 g/mol
InChI Key: RTMGPITWRBWTHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N’-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine to form 4-chlorobenzenesulfonohydrazide. This intermediate is then reacted with 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

. the general principles of organic synthesis, such as maintaining purity and optimizing yield, would apply.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-Chloro-N’-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide involves its interaction with various molecular targets. The compound’s quinoline moiety allows it to bind to specific enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt cellular processes, leading to its observed biological effects .

Properties

Molecular Formula

C18H16ClN3O5S

Molecular Weight

421.9 g/mol

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C18H16ClN3O5S/c1-2-22-14-6-4-3-5-13(14)16(23)15(18(22)25)17(24)20-21-28(26,27)12-9-7-11(19)8-10-12/h3-10,21,23H,2H2,1H3,(H,20,24)

InChI Key

RTMGPITWRBWTHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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